molecular formula C8H10BrNO B2996375 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole CAS No. 878204-50-3

4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole

Cat. No. B2996375
CAS RN: 878204-50-3
M. Wt: 216.078
InChI Key: PDPNJUCAENRVGW-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can include its reactivity with other substances, its stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Antibacterial Agents

Research has identified oxazolidinones, a class to which 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole is structurally related, as promising antibacterial agents. A particular focus has been on enhancing the safety profile and antibacterial spectrum of these compounds. For instance, 1,2,3-triazoles have been found to be effective substitutes for conventional functionalities in oxazolidinones, leading to compounds with good antibacterial properties and reduced activity against monoamine oxidase A, thus improving their safety profile (Reck et al., 2005).

Synthetic Methodologies

The compound and its derivatives serve as versatile intermediates for synthesizing a wide array of chemical structures. For example, 2-(Halomethyl)-4,5-diphenyloxazoles, which are closely related to this compound, have been used to prepare various substituted oxazoles. These compounds offer reactive scaffolds for synthetic elaboration, demonstrating their value in constructing complex molecules (Patil & Luzzio, 2016).

Chemical Properties and Reactions

The oxazole ring, a common feature in these compounds, exhibits unique physicochemical properties that make it an interesting subject for chemical research. Studies have explored the reaction kinetics of oxazole and its derivatives with singlet oxygen, providing insights into their chemical reactivity and potential applications in developing novel compounds with specific functionalities (Zeinali et al., 2020).

Mechanism of Action

The mechanism of action is more relevant for biologically active compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Information about a compound’s safety and hazards is crucial. This can include toxicity data, handling precautions, and disposal guidelines .

properties

IUPAC Name

4-(bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-7(4-9)8(11-10-5)6-2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPNJUCAENRVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CBr)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878204-50-3
Record name 4-(bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole
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